molecular formula C12H12ClN3O B8073046 [(2-Chloro-4-pyrimidinyl)(methyl)amino](phenyl)methanol

[(2-Chloro-4-pyrimidinyl)(methyl)amino](phenyl)methanol

Cat. No.: B8073046
M. Wt: 249.69 g/mol
InChI Key: IKAPBTFNWGPHSJ-UHFFFAOYSA-N
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Description

(2-Chloro-4-pyrimidinyl)(methyl)aminomethanol is a chemical compound that features a pyrimidine ring substituted with a chloro group and a methylamino group, attached to a phenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-pyrimidinyl)(methyl)aminomethanol typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-4-pyrimidine, which is reacted with methylamine to form the intermediate [(2-chloro-4-pyrimidinyl)(methyl)amino] compound.

    Coupling Reaction: This intermediate is then coupled with benzyl alcohol under basic conditions to yield (2-Chloro-4-pyrimidinyl)(methyl)aminomethanol.

The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of (2-Chloro-4-pyrimidinyl)(methyl)aminomethanol can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (2-Chloro-4-pyrimidinyl)(methyl)aminomethanol can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloro group on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as ammonia, primary or secondary amines, and thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield (2-Chloro-4-pyrimidinyl)(methyl)aminoketone, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-Chloro-4-pyrimidinyl)(methyl)aminomethanol is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural similarity to known bioactive molecules. It can be explored for its antimicrobial, anticancer, and anti-inflammatory properties. Researchers are investigating its ability to interact with biological targets, such as enzymes and receptors, to develop new therapeutic agents.

Industry

In the industrial sector, (2-Chloro-4-pyrimidinyl)(methyl)aminomethanol can be used in the production of agrochemicals, dyes, and polymers. Its versatility makes it a valuable intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism by which (2-Chloro-4-pyrimidinyl)(methyl)aminomethanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chloro and methylamino groups on the pyrimidine ring can form hydrogen bonds and hydrophobic interactions with active sites, modulating the activity of these targets. This can lead to inhibition or activation of specific biological pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-4-pyrimidinyl)(methyl)aminoketone
  • (2-Chloro-4-pyrimidinyl)(methyl)aminoamine
  • (2-Chloro-4-pyrimidinyl)(methyl)aminothiol

Uniqueness

(2-Chloro-4-pyrimidinyl)(methyl)aminomethanol is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

[(2-chloropyrimidin-4-yl)-methylamino]-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c1-16(10-7-8-14-12(13)15-10)11(17)9-5-3-2-4-6-9/h2-8,11,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAPBTFNWGPHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=NC=C1)Cl)C(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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